molecular formula C12H11BrF3N5 B15119950 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B15119950
M. Wt: 362.15 g/mol
InChI Key: JAZAXXPXEDGVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a combination of pyrazole, azetidine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of 4-bromo-1H-pyrazole, which is then reacted with azetidine derivatives under controlled conditions to form the intermediate compound. This intermediate is further reacted with pyrimidine derivatives to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile .

Scientific Research Applications

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11BrF3N5

Molecular Weight

362.15 g/mol

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H11BrF3N5/c13-9-2-19-21(6-9)5-8-3-20(4-8)11-1-10(12(14,15)16)17-7-18-11/h1-2,6-8H,3-5H2

InChI Key

JAZAXXPXEDGVCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.